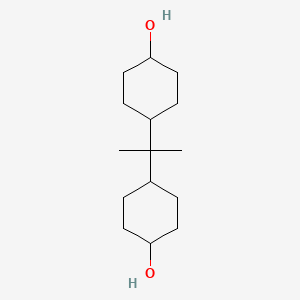

4,4'-Isopropylidenedicyclohexanol

Número de catálogo B1347063

:

80-04-6

Peso molecular: 240.38 g/mol

Clave InChI: CDBAMNGURPMUTG-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04254235

Procedure details

Into a reaction vessel equipped as in Example A was charged 1064 grams tetramethoxymethyl glycoluril (TMMGU) and 532 grams hydrogenated bisphenol-A which was melted and heated to 120° C. 14 grams of Polycat 200 catayst was added slowly over a 30-minute period at 110°-120° C. to control foaming. The batch temperature was then raised slowly to 160° C. and foaming controlled with 2 grams additions of Quadrol. Total Quadrol added is 10.4 grams. Upon reaching a tack temperature of 80°-85° C., the batch was discharged into a tray. The product, a methoxy-methyl-functional copolymer of TMMGU and HBPA, has a tack temperature of 84° C., a viscosity at 50% non-volatile content in meta-pyrol of K and a methoxy equivalent weight of 212. A small amount of self-condensation had also occurred in this reaction in addition to the primary methoxyhydroxyl reaction.

[Compound]

Name

212

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methoxyhydroxyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

meta-pyrol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

[Compound]

Name

hydrogenated bisphenol-A

Quantity

532 g

Type

reactant

Reaction Step Four

[Compound]

Name

methoxy-methyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

methoxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

COC[N:4]1[C:8](=[O:9])[N:7](COC)[CH:6]2[N:13](COC)[C:14]([N:16](COC)[CH:5]12)=[O:15].C1CCC(NS(O)(=O)=O)CC1.CC(O)CN(CC(O)C)CCN(CC(O)C)CC(O)C.CC(C1CCC(O)CC1)(C1CCC(O)CC1)C>>[CH:6]12[NH:13][C:14](=[O:15])[NH:16][CH:5]1[NH:4][C:8]([NH:7]2)=[O:9]

|

Inputs

Step One

[Compound]

|

Name

|

212

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

methoxyhydroxyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

meta-pyrol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

1064 g

|

|

Type

|

reactant

|

|

Smiles

|

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC

|

[Compound]

|

Name

|

hydrogenated bisphenol-A

|

|

Quantity

|

532 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)NS(=O)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O

|

Step Eight

[Compound]

|

Name

|

methoxy-methyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C1CCC(CC1)O)C2CCC(CC2)O

|

Step Eleven

[Compound]

|

Name

|

methoxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a reaction vessel equipped as in Example A

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch temperature was then raised slowly to 160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a tack temperature of 80°-85° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a tack temperature of 84° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small amount of self-condensation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C12C(NC(=O)N1)NC(=O)N2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |